molecular formula C44H82O17S B1264204 3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Cat. No. B1264204
M. Wt: 915.2 g/mol
InChI Key: DZDHEYUJAMAJHI-MWHATQTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with 16-hydroxypalmitic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

1. Structure and Function in Mycobacterium tuberculosis

Research has shown that this compound is a key component in the cell wall of Mycobacterium tuberculosis, where it plays a critical role in the organism's survival and pathogenicity. For example, Goren, Brokl, and Das (1976) detailed the structural features of multiacylated trehalose 2-sulfates elaborated by Mycobacterium tuberculosis H37Rv, identifying the principal sufatide SL-I as a 2,3,6,6'-tetraacyl-alpha,alphs'-D-trehalose 2'-sulfate (Goren, Brokl, & Das, 1976).

2. Mass Spectrometry Characterization

F. Hsu (2016) described the use of charge-switch derivatization and CID tandem mass spectrometry to characterize hydroxyphthioceranoic and phthioceranoic acids, major components of the sulfolipids in Mycobacterium tuberculosis. This study provides a deeper understanding of the molecular structure of such compounds (Hsu, 2016).

3. Trehalose-based Polymers

Research by Teramoto, Sachinvala, and Shibata (2008) highlights the use of trehalose-based polymers for creating environmentally friendly, biocompatible, and bioactive materials. This research underscores the versatility and potential applications of trehalose and its derivatives in various fields (Teramoto, Sachinvala, & Shibata, 2008).

4. Synthesis and Characterization

Research focused on the synthesis and characterization of various trehalose derivatives provides insights into their chemical properties and potential applications. For example, Datta, Takayama, Nashed, and Anderson (1991) reported on the synthesis of trehalose derivatives, contributing to our understanding of their chemical properties and potential applications in research and industry (Datta, Takayama, Nashed, & Anderson, 1991).

properties

Product Name

3-O-(16-hydroxyhexadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Molecular Formula

C44H82O17S

Molecular Weight

915.2 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 16-hydroxyhexadecanoate

InChI

InChI=1S/C44H82O17S/c1-2-3-4-5-6-7-8-10-13-17-20-23-26-29-36(49)59-42-40(58-35(48)28-25-22-19-16-14-11-9-12-15-18-21-24-27-30-45)38(51)34(32-47)57-44(42)60-43-41(61-62(53,54)55)39(52)37(50)33(31-46)56-43/h33-34,37-47,50-52H,2-32H2,1H3,(H,53,54,55)/t33-,34-,37-,38-,39+,40+,41-,42-,43-,44-/m1/s1

InChI Key

DZDHEYUJAMAJHI-MWHATQTKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCCO

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCCO

Origin of Product

United States

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